Benzo[b]thiophene-2-carboxylic hydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPFIRPUUAAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334020 | |
| Record name | benzo[b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-07-6 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzo[b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-carboxylic hydrazide can be synthesized through several methods. One common approach involves the reaction of benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Step 1: Benzothiophene-2-carboxylic acid is dissolved in an appropriate solvent, such as ethanol.
Step 2: Hydrazine hydrate is added to the solution.
Step 3: The mixture is heated under reflux for several hours.
Step 4: The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-benzothiophene-2-carbohydrazide are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Condensation Reactions with Aldehydes
Benzo[b]thiophene-2-carboxylic hydrazide readily undergoes condensation with aromatic or heteroaromatic aldehydes to form acylhydrazones, a key reaction for bioactive compound synthesis .
Reaction Mechanism
- Step 1 : Deprotection of tert-butyl carbazate intermediates using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
- Step 2 : Condensation with aldehydes (e.g., pyridine-2-carbaldehyde, p-chlorobenzaldehyde) in methanol under reflux .
Key Examples
| Aldehyde | Product Structure | MIC Against S. aureus (µg/mL) | Yield (%) |
|---|---|---|---|
| Pyridin-2-ylmethylene | (E)-6-chloro-N'-(pyridin-2-ylmethylene)derivative | 4 | 85 |
| p-Chlorobenzaldehyde | 3,6-dichloro-substituted hydrazone | 8 | 78 |
Conditions : Reflux in MeOH (2–3 h), TFA/DCM for deprotection .
Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly at the hydrazide group or thiophene ring .
Synthetic Routes
- Methyl Ester Substitution : Reacting methyl benzo[b]thiophene-2-carboxylate with hydrazine hydrate in ethanol yields the hydrazide .
- Halogenation : Introduction of chloro or nitro groups at position 6 enhances antimicrobial activity .
Reaction Table
| Reagent | Position Modified | Product Application | Reference |
|---|---|---|---|
| Hydrazine hydrate | Hydrazide formation | Precursor for acylhydrazones | |
| Cl₂ (electrophilic) | C-6 substitution | Enhanced bioactivity |
Oxidation
- Target : Conversion to benzo[b]thiophene-2-carboxylic acid derivatives.
- Reagents : KMnO₄ or H₂O₂ under acidic conditions.
Reduction
- Target : Hydrazine derivatives via NaBH₄ or LiAlH₄.
Coordination Chemistry
The hydrazide acts as a ligand for metal ions, forming complexes with applications in sensing:
Example
- In³⁺ Sensing : Exhibits a ratiometric response in DMF/H₂O tris buffer, with a detection limit of 0.1 µM.
Interaction : Hydrogen bonding and π-π stacking with STING protein residues.
Procedure
Scientific Research Applications
Pharmaceutical Development
Benzo[b]thiophene-2-carboxylic hydrazide is primarily recognized for its role in drug discovery and development. Its unique structural properties make it a valuable intermediate in synthesizing various pharmaceuticals, particularly anti-cancer agents.
Case Study: Antitubercular Activity
Research has demonstrated that derivatives of benzo[b]thiophene-2-carboxylic acid exhibit potent activity against Mycobacterium tuberculosis. In vitro studies showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant mycobacteria, indicating their potential as effective anti-TB agents .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 2.73 | Active |
| 8c | 0.60 | Dormant |
| 8g | 0.61 | Dormant |
Agricultural Chemicals
The compound is also utilized in formulating agrochemicals that enhance crop protection. Its applications include improving pest resistance and increasing agricultural yield.
Research Insights
Studies have indicated that this compound can enhance the efficacy of existing pesticides, leading to better crop management strategies .
Material Science
In material science, this compound is explored for developing advanced materials, particularly conductive polymers and coatings.
Application in Conductive Polymers
Research has focused on synthesizing conductive polymer composites incorporating this compound, which demonstrates enhanced electrical conductivity and thermal stability .
Biochemical Research
This compound serves as a valuable reagent in biochemical assays. It aids researchers in studying enzyme activities and metabolic pathways.
Biochemical Assays
The compound has been employed in various assays to evaluate enzyme kinetics and interactions within biological systems, showcasing its versatility in biochemical research .
Environmental Monitoring
This compound is being investigated for its potential use in detecting environmental pollutants, contributing to ecological balance efforts.
Detection of Pollutants
Studies have shown that this compound can selectively respond to specific environmental contaminants, making it a candidate for developing sensitive detection methods .
Mechanism of Action
The mechanism by which 1-benzothiophene-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may disrupt bacterial cell walls or interfere with metabolic processes.
Comparison with Similar Compounds
Key Research Findings and Implications
Antimicrobial Superiority : BTH derivatives outperform thiophene-based compounds due to enhanced hydrophobic interactions and structural rigidity .
Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at positions 3 or 6 improve potency, while bulky substituents (e.g., pentadecyl) may compromise solubility .
Therapeutic Scope : Beyond antimicrobial uses, BTH derivatives show promise as OGG1 inhibitors and antitubercular agents, expanding their pharmacological relevance .
Biological Activity
Benzo[b]thiophene-2-carboxylic hydrazide has garnered attention in recent years due to its diverse biological activities, particularly its antimicrobial and antitubercular properties. This article provides a comprehensive overview of the compound's synthesis, biological evaluations, and relevant research findings.
Synthesis and Structural Diversity
The synthesis of this compound typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with hydrazine derivatives. This process allows for extensive structural diversification through the introduction of various aromatic or heteroaromatic aldehydes, resulting in a library of acylhydrazones. For instance, a study identified 26 final products derived from this synthesis, which were subsequently screened for biological activity against various pathogens .
Antimicrobial Activity
1. Against Staphylococcus aureus
This compound derivatives have shown promising activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of S. aureus, highlighting its potential as an antimicrobial agent .
2. Antitubercular Properties
Research has demonstrated that derivatives of benzo[b]thiophene-2-carboxylic acid possess significant antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicated that certain compounds had MIC values ranging from 0.91 to 2.83 µg/mL against both active and dormant mycobacterial strains. Notably, compounds 8c and 8g showed exceptional efficacy with MICs of 0.60 and 0.61 µg/mL against dormant M. bovis BCG .
Table 1: Summary of Biological Activities
| Compound Name | Target Pathogen | MIC (µg/mL) | Activity Description |
|---|---|---|---|
| II.b | Staphylococcus aureus | 4 | Effective against MRSA strains |
| 7b | Mycobacterium tuberculosis | 2.73 | Highly active against MDR strains |
| 8c | Mycobacterium bovis BCG | 0.60 | Significant activity against dormant bacteria |
| 8g | Mycobacterium bovis BCG | 0.61 | Significant activity against dormant bacteria |
The antimicrobial efficacy of this compound derivatives is attributed to their ability to inhibit key metabolic pathways in bacteria. Molecular docking studies have indicated that these compounds exhibit strong binding affinities to the active sites of essential bacterial enzymes, such as DprE1, which is crucial for the survival of mycobacteria . The presence of non-covalent interactions enhances their binding stability, contributing to their potent antimicrobial effects.
Q & A
Basic: What are the common synthetic routes for preparing benzo[b]thiophene-2-carboxylic hydrazide?
Answer:
The synthesis typically involves hydrazinolysis of activated esters or amides. For example, hydrazine hydrate reacts with intermediates like 1,3-dicyclohexyl-1-(thiophene-2-carbonyl)urea derivatives under reflux conditions to yield the hydrazide with >85% efficiency . Another method uses direct condensation of benzo[b]thiophene-2-carboxylic acid derivatives with hydrazine hydrate in solvents like ethanol or benzene, followed by recrystallization for purification . Key steps include TLC monitoring, solvent evaporation, and acid/base washes to remove unreacted precursors.
Basic: How is purity assessed during synthesis, and what analytical techniques are critical?
Answer:
Purity is verified via thin-layer chromatography (TLC) using chloroform-methanol (95:5) as the mobile phase . Advanced characterization includes elemental analysis (C, H, N), IR spectroscopy (to confirm C=O, N-H stretches), and NMR (¹H/¹³C) to verify structural integrity . High-resolution mass spectrometry (HRMS) and melting point determination further validate compound identity .
Intermediate: What strategies optimize the synthesis of Schiff bases from this compound?
Answer:
Schiff bases are prepared via condensation with aldehydes (e.g., 3-hydroxy-4-methoxybenzaldehyde) in ethanol under acidic (acetic acid) or reflux conditions. Structural diversification is achieved by varying aldehydes (aromatic/heteroaromatic), with yields dependent on electronic effects and steric hindrance . Post-synthesis, products are purified via column chromatography or recrystallization, and characterized by IR (C=N stretch at ~1600 cm⁻¹) and NMR .
Intermediate: How is this compound applied in antimicrobial research?
Answer:
Acylhydrazone derivatives exhibit potent activity against multidrug-resistant Staphylococcus aureus. For example, (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide shows MIC values of 4 µg/mL against methicillin- and daptomycin-resistant strains . Bioactivity is enhanced by electron-withdrawing substituents (e.g., Cl at position 6) and pyridinyl moieties, which improve membrane penetration .
Advanced: What mechanistic insights explain the role of this compound in OGG1 inhibition?
Answer:
Derivatives like 3,4-dichloro-benzo[b]thiophene-2-carboxylic acid hydrazide (O8) inhibit the 8-oxoguanine DNA glycosylase 1 (OGG1) by blocking its interaction with genomic 8-oxoGua. This prevents excision repair, reducing pro-inflammatory cytokine production in oxidative stress models . Structure-activity studies highlight the necessity of the hydrazide group and halogen substituents for binding affinity .
Advanced: How do crystallographic studies inform the supramolecular structure of this compound derivatives?
Answer:
X-ray diffraction reveals that 2-thiophenecarbohydrazide forms a 3D framework via N–H···N and three-center N–H···O hydrogen bonds. The monoclinic crystal system (space group P2₁/c) has cell parameters a = 6.1202 Å, b = 8.3907 Å, c = 12.5332 Å, and β = 98.66°, with Z = 4 . These interactions influence solubility and stability, critical for designing coordination complexes with transition metals .
Advanced: How is this compound used in mycobacterial differentiation assays?
Answer:
Thiophene-2-carboxylic acid hydrazide (TCH) selectively inhibits Mycobacterium bovis growth while allowing M. tuberculosis proliferation. This differential resistance is leveraged in Löwenstein-Jensen cultures combined with para-nitrobenzoic acid (PNB) to distinguish tuberculosis complex species . Biochemical validation includes catalase activity and niacin accumulation tests .
Advanced: What contradictions exist in reported synthesis yields, and how are they resolved?
Answer:
Yields vary based on activation methods: hydrazinolysis of dicyclohexylurea intermediates achieves >90% efficiency , while direct acid-hydrazine reactions yield 80–87% . Discrepancies arise from reagent purity, solvent choice (DMF vs. ethanol), and reaction time. Optimization via controlled stoichiometry and inert atmospheres (N₂) minimizes side reactions .
Intermediate: What coordination chemistry applications exist for this compound?
Answer:
The hydrazide acts as a bidentate ligand, coordinating through carbonyl oxygen and NH₂ nitrogen to form five-membered chelates with metals (Cu²⁺, Co²⁺, Zn²⁺). These complexes are studied for catalytic and antimicrobial properties, with stability influenced by substituents on the benzo[b]thiophene ring .
Advanced: How do structural modifications at position 6 affect bioactivity?
Answer:
Chloro or methoxy groups at position 6 enhance antimicrobial potency by increasing lipophilicity and membrane interaction. For instance, 6-chloro derivatives show 4–8-fold lower MIC values against MRSA compared to unsubstituted analogs . Computational docking studies suggest these groups improve binding to bacterial topoisomerase II .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
